

# A Spectroscopic Comparison of 3-Iodoaniline Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the three isomers of iodoaniline: 2-iodoaniline, **3-iodoaniline**, and 4-iodoaniline. Understanding the distinct spectroscopic properties of these isomers is crucial for their accurate identification and characterization in various research and development applications, including organic synthesis and pharmaceutical development. This document presents key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside the methodologies used for these analyses.

#### **Data Presentation**

The following tables summarize the key spectroscopic data for the three iodoaniline isomers.

### <sup>1</sup>H NMR Spectral Data

The ¹H NMR spectra of the iodoaniline isomers in chloroform-d (CDCl₃) exhibit distinct chemical shifts and splitting patterns for the aromatic protons, allowing for unambiguous identification.



Isomer	Proton	Chemical Shift (δ, ppm)
2-lodoaniline	Aromatic H	7.66 (d, J = 7.9Hz, 1H), 7.16 (t, J = 7.6Hz, 1H), 6.77 (d, J = 8.0Hz, 1H), 6.50 (t, J = 7.5Hz, 1H)[1]
Amine (NH <sub>2</sub> )	4.09 (s, 2H)[1]	
3-lodoaniline	Aromatic H	7.03, 6.96, 6.81, 6.54[2]
Amine (NH <sub>2</sub> )	3.56[2]	
4-lodoaniline	Aromatic H	7.39, 6.45[3]
Amine (NH <sub>2</sub> )	3.61[3]	

# <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectra provide further structural confirmation by showing the chemical shifts of the carbon atoms in the benzene ring and the carbon bearing the amino group.

Isomer	Carbon Chemical Shifts (δ, ppm) in CDCl₃
2-Iodoaniline	146.69, 138.94, 129.29, 119.92, 114.68, 84.13[1]
3-Iodoaniline	146.1, 137.9, 117.3, 79.4 (values for similar aromatic amines)
4-Iodoaniline	Specific data points not fully available in search results.

## **IR Spectral Data**

Infrared spectroscopy highlights the characteristic vibrational frequencies of the functional groups present in the iodoaniline isomers.



Isomer	Key IR Absorptions (cm <sup>-1</sup> )	Assignment
2-Iodoaniline	~3400-3300	N-H stretching (amine)
~1620	N-H bending (amine)	
~850-750	C-H bending (aromatic)	-
~600-500	C-I stretching	-
3-Iodoaniline	~3400-3300	N-H stretching (amine)
~1620	N-H bending (amine)	
~850-750	C-H bending (aromatic)	-
~600-500	C-I stretching	
4-Iodoaniline	3500-3000	N-H stretching (amine)[4]
~1620	N-H bending (amine)	
~850-750	C-H bending (aromatic)	-
~600-500	C-I stretching	-

## **Mass Spectrometry Data**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the iodoaniline isomers. All three isomers have the same molecular weight.

Isomer	Molecular Ion (M+) Peak (m/z)
2-Iodoaniline	219.0[1]
3-Iodoaniline	219[2]
4-Iodoaniline	219

# **Experimental Protocols**

The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental protocols are outlined below.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A small amount of the iodoaniline isomer (typically 5-10 mg) was dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 300 MHz or 400 MHz NMR spectrometer.[1][3]
- Data Acquisition:
  - For ¹H NMR, the spectral width was typically set to encompass the chemical shift range of 0-10 ppm. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, the spectral width was set to approximately 0-200 ppm. Proton decoupling was employed to simplify the spectra.
- Data Processing: The acquired free induction decay (FID) was Fourier transformed, and the
  resulting spectrum was phase- and baseline-corrected. Chemical shifts were referenced to
  the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): A small amount of the solid iodoaniline sample was placed directly on the ATR crystal.
  - KBr Pellet: A few milligrams of the sample were ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  - Nujol Mull: The sample was ground with a few drops of Nujol (mineral oil) to form a paste,
     which was then placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.



- Data Acquisition: The spectra were typically recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum was collected and subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum was analyzed to identify the characteristic absorption bands.

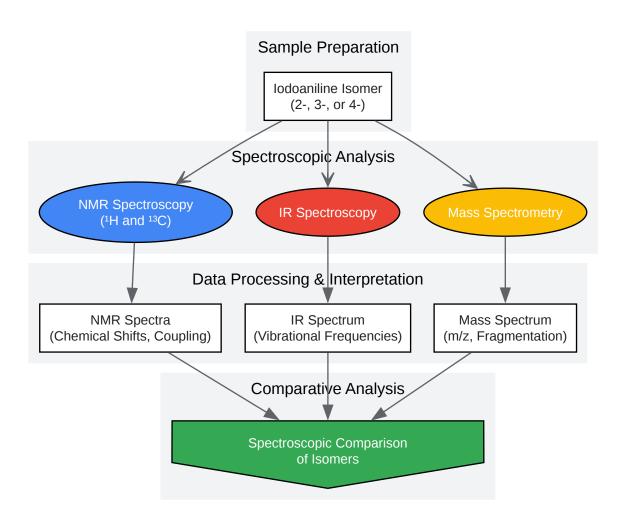
### Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron ionization (EI) at 70 eV is a common method for these types of compounds.[1]
- Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a
  mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector recorded the abundance of each ion, generating a mass spectrum.
- Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.

## **Mandatory Visualization**

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of iodoaniline isomers.





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